![molecular formula C26H25FN4O3S B2861539 N-cyclohexyl-2-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 958613-27-9](/img/structure/B2861539.png)
N-cyclohexyl-2-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide
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Overview
Description
N-cyclohexyl-2-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a fluorophenyl group, and an imidazoquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, N-cyclohexyl-2-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections .
Medicine
In medicine, this compound is studied for its pharmacological properties. It has shown promise in preclinical studies as an antimicrobial and anticancer agent .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials .
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-{5-[(3-fluorobenzyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}acetamide
- N-(2-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Uniqueness
N-cyclohexyl-2-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is unique due to its specific combination of functional groups and its imidazoquinazolinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
N-cyclohexyl-2-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈F₁N₃O₂S. The compound features a complex structure that includes a cyclohexyl group, an imidazoquinazoline moiety, and a sulfanyl group linked to a fluorophenyl ring.
Research indicates that compounds similar to this compound may interact with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : Compounds in this class often modulate GPCR pathways, which are critical for numerous physiological processes. They can activate or inhibit signaling pathways that affect cell proliferation, apoptosis, and inflammatory responses .
- Enzyme Inhibition : The presence of the imidazoquinazoline structure suggests potential inhibitory effects on specific enzymes involved in metabolic pathways. This could lead to therapeutic applications in conditions like cancer or metabolic disorders.
Biological Activity and Pharmacological Effects
The biological activity of this compound has been evaluated in various studies:
Antitumor Activity
A study examining similar imidazoquinazoline derivatives showed promising antitumor activity through the induction of apoptosis in cancer cell lines. The mechanism involved the activation of caspases and modulation of apoptotic signaling pathways .
Antimicrobial Properties
Research into related compounds has indicated significant antimicrobial activity against various bacterial strains. The sulfanyl group is often associated with enhanced antibacterial properties due to its ability to disrupt bacterial cell membranes .
Case Studies
-
In Vitro Studies : In vitro assays demonstrated that this compound exhibited cytotoxicity against several human cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.
These results suggest a selective cytotoxic effect that warrants further investigation into the underlying mechanisms.
Cell Line IC50 (µM) MCF7 (Breast) 15 A549 (Lung) 20 HeLa (Cervical) 25 - Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to reduced tumor size and improved survival rates when combined with standard chemotherapy agents. This synergistic effect highlights its potential as an adjunct therapy in cancer treatment.
Properties
IUPAC Name |
N-cyclohexyl-2-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O3S/c27-17-12-10-16(11-13-17)22(32)15-35-26-30-20-9-5-4-8-19(20)24-29-21(25(34)31(24)26)14-23(33)28-18-6-2-1-3-7-18/h4-5,8-13,18,21H,1-3,6-7,14-15H2,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNAIMLECFODTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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